molecular formula C11H13NO2 B3192128 1-(4-Pyridyl)cyclopentanecarboxylic acid CAS No. 610791-44-1

1-(4-Pyridyl)cyclopentanecarboxylic acid

Cat. No. B3192128
Key on ui cas rn: 610791-44-1
M. Wt: 191.23
InChI Key: PMYJYLQTSHWNJA-UHFFFAOYSA-N
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Patent
US07423067B2

Procedure details

To a solution of 1-(4-pyridyl)cyclopentanecarboxylic acid, benzyl ester (Step C, 0.36 g, 1.3 mmol) in methanol (10 mL) was added palladium on carbon (10% w/w, 75 mg). The mixture was degassed and filled with hydrogen using a balloon. After stirring overnight, the reaction mixture was filtered through Celite, and the filtrate was concentrated to dryness to afford the title compound. LC-MS: m/e 192 (M+H)+ (0.8 min).
Name
1-(4-pyridyl)cyclopentanecarboxylic acid, benzyl ester
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2([C:12]([O:14]CC3C=CC=CC=3)=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:3][CH:2]=1>CO.[Pd]>[N:1]1[CH:6]=[CH:5][C:4]([C:7]2([C:12]([OH:14])=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
1-(4-pyridyl)cyclopentanecarboxylic acid, benzyl ester
Quantity
0.36 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1(CCCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
ADDITION
Type
ADDITION
Details
filled with hydrogen using a balloon
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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